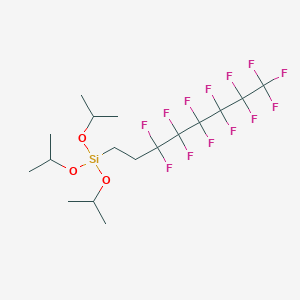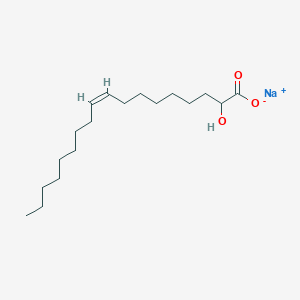
Sodium 2-hydroxyoleate
Übersicht
Beschreibung
Sodium 2-hydroxyoleate is a synthetic fatty acid derivative known for its unique properties and potential applications in various fields, including medicine, chemistry, and industry. This compound is the sodium salt of 2-hydroxyoleic acid, which is a hydroxylated form of oleic acid. It has garnered significant attention due to its ability to modulate membrane lipid composition and its potential as an anticancer agent .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Sodium 2-Hydroxyoleate (2OHOA) primarily targets the membrane-lipid composition of cells . It specifically interacts with sphingomyelin (SM) levels, which are typically low in certain cancer cells like glioma . Additionally, it has been found to regulate the Kv10.1 channels , which are oncogenic potassium channels .
Mode of Action
2OHOA induces important changes in the membrane-lipid composition of cells, primarily leading to a recovery of sphingomyelin (SM) levels . This alteration in membrane composition influences the functioning of membrane proteins and cell signaling . Alongside this, 2OHOA treatment induces a dramatic translocation of Ras, a protein involved in transmitting signals within cells, from the membrane to the cytoplasm .
Biochemical Pathways
The action of 2OHOA affects several biochemical pathways. It inhibits the MAP kinase pathway , reduces the activity of the PI3K/Akt pathway , and downregulates Cyclin D-CDK4/6 proteins . This leads to the hypophosphorylation of the retinoblastoma protein (RB) . These regulatory effects are associated with the induction of cell differentiation and autophagy .
Pharmacokinetics
It is noted that 2ohoa has good distribution to the brain, suggesting it may cross the blood-brain barrier effectively .
Result of Action
The primary result of 2OHOA’s action is the induction of differentiation and autophagy in cells . This leads to the transformation of glioma cells into mature glial cells, followed by autophagic cell death .
Biochemische Analyse
Biochemical Properties
Sodium 2-hydroxyoleate interacts with various biomolecules, including enzymes and proteins. It has been demonstrated that this compound increases the sphingomyelin content via sphingomyelin synthase activation . This alteration in membrane composition influences the functioning of membrane proteins and cell signaling .
Cellular Effects
This compound has been shown to induce differentiation and autophagy of human glioma cells . It combats glioma more efficiently than the current reference drug for this condition, temozolomide (TMZ), and unlike TMZ, tumor relapse was not observed following this compound treatment .
Molecular Mechanism
The mechanism of action of this compound is associated with important changes in membrane-lipid composition, primarily a recovery of sphingomyelin (SM) levels . Treatment with this compound induced a dramatic translocation of Ras from the membrane to the cytoplasm, which inhibited the MAP kinase pathway, reduced activity of the PI3K/Akt pathway, and downregulated Cyclin D-CDK4/6 proteins followed by hypophosphorylation of the retinoblastoma protein (RB) .
Temporal Effects in Laboratory Settings
It has been shown to combat glioma more efficiently than the current reference drug for this condition, temozolomide (TMZ), and unlike TMZ, tumor relapse was not observed following this compound treatment .
Metabolic Pathways
This compound is involved in altering the membrane composition, which in turn influences the functioning of membrane proteins and cell signaling . It has been demonstrated that this compound increases the sphingomyelin content via sphingomyelin synthase activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-hydroxyoleate can be synthesized through the hydroxylation of sodium oleate. One common method involves the reaction of sodium oleate with formaldehyde under hydroxymethylation conditions. This reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the successful incorporation of the hydroxyl group .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), and mass spectrometry (MS) to monitor and characterize the product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-hydroxyoleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the carboxylate moiety.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, often under anhydrous conditions.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-hydroxyoleate can be compared with other hydroxylated fatty acids and their sodium salts:
Sodium Oleate: Unlike sodium oleate, which lacks a hydroxyl group, this compound has enhanced surfactant properties and biological activity due to the presence of the hydroxyl group.
Sodium 2-Hydroxydecanoate: This compound is similar in structure but has a shorter carbon chain, resulting in different physical and chemical properties.
Sodium 2-Hydroxyhexadecanoate: With a longer carbon chain, this compound exhibits different solubility and surfactant characteristics compared to this compound
Eigenschaften
IUPAC Name |
sodium;(Z)-2-hydroxyoctadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21);/q;+1/p-1/b10-9-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRISSOAVEQFK-KVVVOXFISA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC(C(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229114-68-4 | |
| Record name | Sodium 2-hydroxyoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229114684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM IDROXIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0O588YY4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


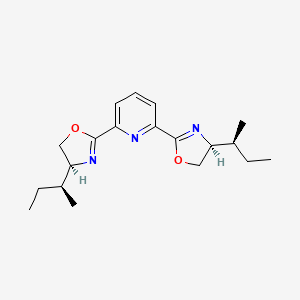
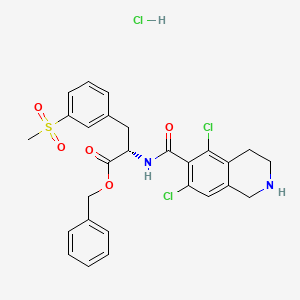


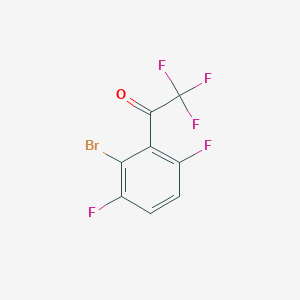


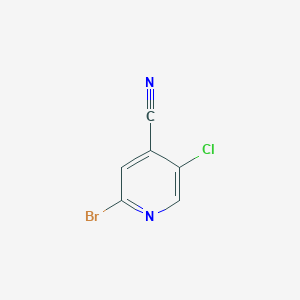

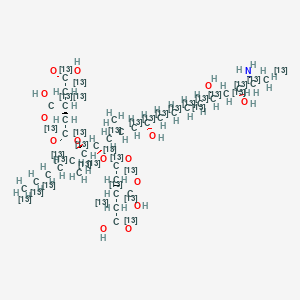
![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)

